![molecular formula C23H19NO4S B2546324 (Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-methylaniline CAS No. 904436-48-2](/img/structure/B2546324.png)
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-methylaniline
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Description
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-methylaniline, also known as MSC, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of chromene derivatives and has a unique molecular structure that makes it an interesting candidate for further research.
Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds derived from chromen-2-one, similar to the structure of interest, have shown significant antibacterial and antifungal activities. For example, a study by Behrami and Dobroshi (2019) discussed the synthesis of new derivatives of 4-hydroxy-chromen-2-one, which exhibited high levels of antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were synthesized and characterized using advanced instrumental methods, indicating their potential as effective antibacterial agents (Behrami & Dobroshi, 2019). Additionally, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, showing promising results against both bacterial and fungal strains, which underscores the antimicrobial potential of sulfonamide-bearing chromene derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity
Research on chromene derivatives also extends to their potential anticancer properties. For instance, Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which showed high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers used in photodynamic therapy for cancer treatment, indicating the relevance of these compounds in developing new therapeutic options (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Characterization
The synthesis of chromene derivatives and related compounds involves various chemical reactions that provide insights into their chemical properties and potential applications. For example, Velikorodov et al. (2014) explored the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, demonstrating the versatility of these compounds in chemical synthesis (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014). Such synthetic methodologies provide a foundation for developing new compounds with potential biological activities.
properties
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-11-13-18(14-12-16)24-23-21(29(25,26)19-8-4-3-5-9-19)15-17-7-6-10-20(27-2)22(17)28-23/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPCYFJWQSRWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-methylaniline |
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